molecular formula C12H22Cl2N2O B1389005 1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride CAS No. 1185299-34-6

1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride

Cat. No.: B1389005
CAS No.: 1185299-34-6
M. Wt: 281.22 g/mol
InChI Key: QKYPEPUXTDMGGN-UHFFFAOYSA-N
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Description

1-[1,4’]Bipiperidinyl-1’-yl-2-chloro-ethanone hydrochloride is a biochemical compound used primarily in proteomics research. It has the molecular formula C12H21ClN2O•HCl and a molecular weight of 281.22 . This compound is known for its unique structure, which includes a bipiperidinyl group and a chloro-ethanone moiety.

Preparation Methods

The synthesis of 1-[1,4’]Bipiperidinyl-1’-yl-2-chloro-ethanone hydrochloride typically involves the reaction of 1,4’-bipiperidine with 2-chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .

Chemical Reactions Analysis

1-[1,4’]Bipiperidinyl-1’-yl-2-chloro-ethanone hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1,4’]Bipiperidinyl-1’-yl-2-chloro-ethanone hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-[1,4’]Bipiperidinyl-1’-yl-2-chloro-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bipiperidinyl group can interact with protein binding sites, while the chloro-ethanone moiety can undergo nucleophilic substitution reactions, leading to the modification of target molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-[1,4’]Bipiperidinyl-1’-yl-2-chloro-ethanone hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 1-[1,4’]Bipiperidinyl-1’-yl-2-chloro-ethanone hydrochloride lies in its specific reactivity and the presence of the hydrochloride salt, which can influence its solubility and stability in various solvents.

Properties

IUPAC Name

2-chloro-1-(4-piperidin-1-ylpiperidin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O.ClH/c13-10-12(16)15-8-4-11(5-9-15)14-6-2-1-3-7-14;/h11H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYPEPUXTDMGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185299-34-6
Record name Ethanone, 1-[1,4′-bipiperidin]-1′-yl-2-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185299-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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